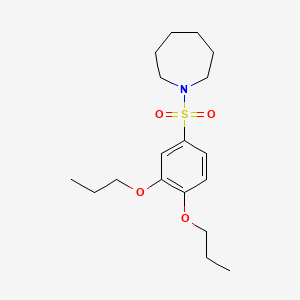
Zirconium92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium-92 is a stable isotope of the element zirconium, which is represented by the symbol Zr and has an atomic number of 40. Zirconium-92 constitutes approximately 17.1% of naturally occurring zirconium . Zirconium itself is a lustrous, greyish-white, soft, ductile, and malleable metal that is solid at room temperature . It is primarily found in the minerals zircon and baddeleyite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium-92 can be isolated through various chemical synthesis methods. These methods include:
Hydrothermal Synthesis: This involves the reaction of zirconium compounds under high temperature and pressure in an aqueous solution.
Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents instead of water.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, leading to faster reaction rates.
Solution Combustion: This involves the exothermic reaction of a solution containing zirconium salts and a fuel.
Co-Precipitation: This method involves the simultaneous precipitation of zirconium compounds from a solution.
Industrial Production Methods
Industrially, zirconium-92 is produced by the reduction of zirconium tetrachloride with magnesium in the Kroll process . This method is cost-effective and widely used for the large-scale production of zirconium metal.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium-92 undergoes various types of chemical reactions, including:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Zirconium can be reduced from its compounds using reducing agents like magnesium.
Substitution: Zirconium reacts with halogens to form zirconium halides (e.g., ZrCl₄, ZrF₄).
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses reducing agents like magnesium under high temperatures.
Substitution: Involves halogens like chlorine, fluorine, bromine, and iodine at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Pure zirconium metal.
Substitution: Zirconium halides (e.g., ZrCl₄, ZrF₄).
Applications De Recherche Scientifique
Zirconium-92 has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism by which zirconium-92 exerts its effects depends on its application. For instance, in biomedical applications, zirconium-92-based compounds interact with biological molecules through various pathways. These interactions can include binding to proteins, altering cellular processes, and affecting molecular pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Zirconium-92 can be compared with other isotopes of zirconium, such as zirconium-90, zirconium-91, zirconium-94, and zirconium-96 . While all these isotopes share similar chemical properties, zirconium-92 is unique due to its specific applications in scientific research and industry. For example:
Zirconium-90: Most abundant isotope, used in nuclear reactors.
Zirconium-91: Used in the study of nuclear reactions.
Zirconium-94: Utilized in the production of zirconium alloys.
Zirconium-96: Least abundant, used in specialized research applications.
Propriétés
Numéro CAS |
14392-15-5 |
|---|---|
Formule moléculaire |
C2H4K4O7P2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





